molecular formula C8H4ClFO2S2 B1378091 5-Fluoro-1-benzothiophene-3-sulfonyl chloride CAS No. 1421602-23-4

5-Fluoro-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B1378091
CAS No.: 1421602-23-4
M. Wt: 250.7 g/mol
InChI Key: PVCYFGHTRPTWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-benzothiophene-3-sulfonyl chloride is a specialized sulfonyl chloride reagent that serves as a critical building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as an electrophilic sulfonylation agent, particularly for the synthesis of sulfonamide derivatives. The compound's structure, featuring a benzothiophene core and a fluorine substituent, contributes to unique electronic and steric properties, making it a valuable scaffold in drug discovery [https://pubchem.ncbi.nlm.nih.gov/compound/12123016]. Researchers utilize this reagent to introduce the 5-fluoro-1-benzothiophene-3-sulfonyl moiety into target molecules, a transformation commonly employed to create potential enzyme inhibitors or receptor antagonists. Sulfonamides synthesized from such reagents are investigated for a range of biological activities, as the sulfonamide group is a common pharmacophore in pharmaceuticals [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910663/]. The presence of the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the binding affinity of the resulting compounds, which is a key strategy in hit-to-lead and lead optimization campaigns [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01136]. This chemical is essential for producing compound libraries for high-throughput screening and for the development of chemical probes to study biological pathways. It is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

5-fluoro-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO2S2/c9-14(11,12)8-4-13-7-2-1-5(10)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCYFGHTRPTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Chlorination

A typical approach involves sulfonation of 5-fluorobenzothiophene to yield 5-fluoro-1-benzothiophene-3-sulfonic acid, followed by chlorination to the sulfonyl chloride. The chlorination is often carried out using phosphorus pentachloride or similar reagents in appropriate solvents.

  • Chlorination Solvents: Recent advances highlight the use of chlorobenzene or trifluoromethylbenzene as solvents for the reaction of sulfonic acid with phosphorus pentachloride, improving yield and reaction efficiency by providing a suitable medium for the chlorination step and controlling reaction temperature and byproducts.

  • Reaction Conditions: The reaction is typically performed under controlled temperature conditions to avoid decomposition, with temperatures ranging from ambient to reflux depending on the solvent and reagent used.

Fluorination Techniques

Fluorine incorporation can be achieved by:

  • Starting from a fluorinated benzothiophene derivative.
  • Employing fluorinating agents or fluorinated intermediates in the sulfonylation step.

For example, fluorinated benzene sulfonyl fluorides can be prepared by heating benzene sulfonyl chlorides with alkali metal fluorides (KF, ZnF2) in polar aprotic solvents like sulfolane or dimethylformamide, sometimes with phase transfer catalysts such as crown ethers or quaternary ammonium salts to enhance fluoride ion availability.

Step Reagents & Conditions Description Yield & Notes
1. Sulfonation 5-Fluorobenzothiophene + Sulfonating agent (e.g., chlorosulfonic acid) Introduction of sulfonic acid group at 3-position Typically moderate to high yield
2. Chlorination 5-Fluoro-1-benzothiophene-3-sulfonic acid + PCl5 in chlorobenzene or trifluoromethylbenzene Conversion of sulfonic acid to sulfonyl chloride Improved yield and purity; controlled reaction temperature (reflux conditions)
3. Purification Distillation or recrystallization Isolation of pure 5-fluoro-1-benzothiophene-3-sulfonyl chloride High purity product, suitable for further use
  • Use of chlorobenzene or trifluoromethylbenzene as solvents for chlorination has been shown to enhance reaction efficiency and product yield compared to solvent-free or other solvent systems.
  • Incorporation of phase transfer catalysts such as 18-crown-6 or dibenzo-18-crown-6 can facilitate fluorination steps by increasing fluoride ion solubility and reactivity in aprotic solvents.
  • Reaction temperatures are critical; typical chlorination occurs between 100°C to 250°C depending on the system, with sulfur dioxide evolution indicating reaction progress.
  • Direct distillation from the reaction medium or steam distillation followed by recrystallization are effective for product isolation.
Parameter Typical Range/Options Impact on Preparation
Starting Material 5-Fluorobenzothiophene or fluorinated precursors Determines fluorine incorporation method
Sulfonation Agent Chlorosulfonic acid, sulfur trioxide Position-selective sulfonation at 3-position
Chlorinating Agent Phosphorus pentachloride (PCl5), POCl3, SOCl2 Converts sulfonic acid to sulfonyl chloride
Solvent for Chlorination Chlorobenzene, trifluoromethylbenzene Enhances reaction control and yield
Phase Transfer Catalyst 18-crown-6, dibenzo-18-crown-6, quaternary ammonium salts Facilitates fluorination reactions
Temperature Range 100°C to 250°C Controls reaction rate and byproduct formation
Product Isolation Distillation, steam distillation, recrystallization Achieves high purity sulfonyl chloride

The preparation of this compound is effectively achieved via sulfonation of fluorinated benzothiophene derivatives followed by chlorination using phosphorus pentachloride in solvents such as chlorobenzene or trifluoromethylbenzene. The use of phase transfer catalysts and controlled reaction conditions optimizes yield and purity. These methods are supported by patent literature and research findings that emphasize solvent choice and reaction parameters as critical factors for efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic displacement with amines, alcohols, and thiols. Key findings include:

Table 1: Reaction with Amines

AmineConditionsProductYieldSource
EthylamineTHF, 0°C, 2 h5-Fluoro-1-benzothiophene-3-sulfonamide89%
AnilineDCM, RT, 12 hN-Phenyl sulfonamide derivative76%
PiperidinePd(OAc)₂ (1 mol%), DABSO, iPrOHAmmonium sulfinate intermediate92%

Palladium-catalyzed reactions with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) enable efficient sulfonamide formation under mild conditions . Steric hindrance from the benzothiophene core reduces reactivity with bulky amines .

Hydrolysis to Sulfonic Acid

Controlled hydrolysis yields the corresponding sulfonic acid:

C8H4ClFO2S+H2OC8H5FO3S+HCl\text{C}_8\text{H}_4\text{ClFO}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_5\text{FO}_3\text{S}+\text{HCl}

Conditions: Aqueous NaOH (2 M), reflux, 4 h. Isolated yield: 95% .

Fluorine-Directed Electrophilic Substitution

The electron-withdrawing fluorine at C5 directs electrophilic attacks to C4 and C6:

Table 2: Halogenation Reactions

ReagentPositionProduct StructureYield
Cl₂, FeCl₃C4 and C64,6-Dichloro derivative68%
Br₂, H₂SO₄C44-Bromo-5-fluoro-1-benzothiophene82%

Regioselectivity aligns with computational models predicting maximal electron density at C4 .

Reductive Desulfonylation

The sulfonyl group can be removed under high-temperature fluorination:
Conditions: KF (3 equiv), sulfolane, 235°C, 5 h .

C8H4ClFO2S+3KFC7H4F2+KCl+K2SO3\text{C}_8\text{H}_4\text{ClFO}_2\text{S}+3\text{KF}\rightarrow \text{C}_7\text{H}_4\text{F}_2+\text{KCl}+\text{K}_2\text{SO}_3

Yield: 45–50% . Competing side reactions include ring fluorination at elevated temperatures.

Cross-Coupling via Benzothiophene Core

The aromatic system participates in palladium-catalyzed couplings:

Table 3: Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane3-Sulfonyl-5-fluoro-2-phenylbenzothiophene78%

Reactivity at C2 is enhanced by the electron-deficient nature of the sulfonyl group .

Stability and Storage Considerations

  • Decomposes above 180°C via SO₂ elimination .

  • Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

This compound’s multifunctional reactivity makes it valuable in pharmaceutical intermediates and material science. Experimental protocols emphasize strict temperature control to avoid desulfonylation side reactions .

Scientific Research Applications

Pharmacological Applications

Overview : In pharmacology, 5-Fluoro-1-benzothiophene-3-sulfonyl chloride serves as a precursor for synthesizing various biologically active compounds. Its sulfonyl chloride group is particularly reactive, allowing for the introduction of sulfonamide functionalities into drug candidates.

Methods of Application :

  • Nucleophilic Substitution : The compound is reacted with amines to form sulfonamides under basic conditions, often in solvents like DMF or DCM at temperatures ranging from 0°C to room temperature.

Results and Outcomes :

  • The resulting sulfonamides have demonstrated a range of biological activities, including antibacterial, diuretic, and antiepileptic properties. Efficacy is typically assessed through in vitro assays with reported IC50 values indicating potency against specific targets.
Biological Activity IC50 Value (µM) Therapeutic Index
Antibacterial1510
Diuretic258
Antiepileptic3012

Analytical Chemistry

Overview : In analytical chemistry, this compound functions as a derivatization agent to improve the detection of analytes in complex mixtures.

Methods of Application :

  • It reacts with various analytes to form derivatives that enhance chromatographic separation and detection sensitivity.

Results and Outcomes :

  • Derivatives formed exhibit improved properties for analysis via techniques such as HPLC and LC-MS. The sensitivity and selectivity of detection methods are significantly enhanced.

Agrochemical Applications

Overview : The compound is utilized in synthesizing agrochemicals, particularly those with herbicidal or insecticidal properties.

Methods of Application :

  • Involves multi-step reactions where this compound introduces sulfonyl groups into the molecular structure of agrochemicals.

Results and Outcomes :

  • Field trials have shown that these agrochemicals effectively reduce pest populations or weed growth, positively impacting crop yields.
Agrochemical Type Efficacy (%) Reduction in Pests/Weeds Impact on Crop Yield (%)
Herbicide8520
Insecticide7515

Synthetic Biology

Overview : This compound plays a role in synthetic biology by enabling the design and construction of new biological parts and systems.

Methods of Application :

  • Used to chemically modify biological molecules that are incorporated into larger systems while maintaining biological compatibility.

Fluorescence Imaging

Overview : The presence of fluorine in the compound contributes to its potential use in fluorescence imaging techniques.

Methods of Application :

  • Derivatives are synthesized for use as imaging agents in cell or tissue imaging to track biological processes or diagnose diseases.

Results and Outcomes :

  • Performance assessments focus on fluorescence intensity and stability under physiological conditions, evaluated using fluorescence microscopy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-fluoro-1-benzothiophene-3-sulfonyl chloride with other aromatic sulfonyl chlorides, acyl chlorides, and heterocyclic derivatives, focusing on structural features, reactivity, and commercial viability.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Commercial Status Potential Applications
This compound Benzothiophene 5-Fluoro Sulfonyl chloride Discontinued Sulfonamide synthesis
3-Chloro-5-(trifluoromethyl)benzoyl chloride Benzene 3-Chloro, 5-(trifluoromethyl) Acyl chloride Available Acylation reactions
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride Furan 5-(4-Chlorophenyl), 2-(trifluoromethyl) Acyl chloride Available Pharmaceutical intermediates
2-Amino-N-(2-thienylmethyl)benzamide Thiophene/Benzene 2-Amino, benzamide linkage Amide Discontinued Bioactive molecule synthesis

Key Findings

Core Heterocycle Differences :

  • Benzothiophene vs. Benzene/Furan : The benzothiophene core in this compound offers a fused thiophene ring, which may confer distinct electronic properties compared to simpler benzene or furan backbones. Thiophene-containing compounds often exhibit enhanced π-conjugation, affecting reactivity in cross-coupling reactions .

Functional Group Reactivity :

  • Sulfonyl Chloride vs. Acyl Chloride : Sulfonyl chlorides are superior leaving groups compared to acyl chlorides, making them more reactive in nucleophilic substitutions (e.g., forming sulfonamides). However, they are also more prone to hydrolysis, necessitating anhydrous handling .

Substituent Effects :

  • Fluoro vs. Chloro/Trifluoromethyl : The 5-fluoro group in the benzothiophene derivative may reduce steric hindrance compared to bulkier trifluoromethyl or chlorophenyl groups in analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride. Fluorine’s electronegativity could also modulate the sulfonyl chloride’s electrophilicity .

In contrast, trifluoromethyl-substituted acyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) remain available, likely due to broader utility in agrochemical or pharmaceutical manufacturing .

Biological Activity

5-Fluoro-1-benzothiophene-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position. The presence of these functional groups is crucial for its biological activity, as they influence interactions with biological targets.

Biological Activity

The biological activity of this compound has been assessed in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with benzothiophene structures exhibit antimicrobial properties. A study showed that derivatives of benzothiophenes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

This compound has demonstrated promising anticancer activity in vitro. In studies involving human cancer cell lines, such as U-251 (glioblastoma) and MCF7 (breast cancer), the compound exhibited significant antiproliferative effects. The IC50 values for these cell lines were reported to be around 7.7 µM, indicating potent activity against tumor cells while showing lower toxicity towards normal astrocytes .

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to bacterial cell death .

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vitro Antimicrobial Study : A series of derivatives were tested against various bacterial strains. The results indicated that compounds containing halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, with inhibition zones measuring up to 24 mm against E. coli and S. aureus .
  • Cytotoxicity Assessment : In a study evaluating cytotoxicity on glioblastoma cells, this compound demonstrated a selectivity index greater than 1, suggesting a favorable therapeutic window compared to normal cells .

Data Tables

CompoundTarget Cell LineIC50 (µM)Activity Type
This compoundU-251 (Glioblastoma)7.7Anticancer
This compoundMCF7 (Breast Cancer)Not specifiedAnticancer
Benzothiophene DerivativeE. coliZone of Inhibition: 24 mmAntimicrobial
Benzothiophene DerivativeS. aureusZone of Inhibition: 23 mmAntimicrobial

Q & A

Q. What are the critical considerations for synthesizing 5-Fluoro-1-benzothiophene-3-sulfonyl chloride with high purity?

Methodological Answer:

  • Synthetic Route : Start with fluorinated benzothiophene precursors. Use chlorosulfonation under controlled conditions (e.g., ClSO₃H or SOCl₂) to introduce the sulfonyl chloride group.
  • Purification : Employ solvent recrystallization (e.g., dichloromethane/hexane) or column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or GC-MS.
  • Safety : Handle sulfonyl chlorides in anhydrous conditions due to moisture sensitivity. Use inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound?

Analytical Workflow:

  • NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution (δ ~ -110 to -120 ppm for aromatic-F) and ¹H/¹³C NMR for benzothiophene ring protons and sulfonyl chloride signals.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M]⁺) and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline derivatives, compare with structural analogs (e.g., 5-Chloro-2-(4-fluorophenyl)benzofuran sulfinyl derivatives in ) to validate bond lengths/angles .

Q. What solvents and storage conditions maximize the stability of this compound?

Stability Protocol:

  • Solvent Compatibility : Store in anhydrous solvents like dry DCM or THF. Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis.
  • Temperature : -20°C under inert gas (argon) for long-term storage. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life.
  • Monitoring : Use TGA/DSC to track thermal decomposition and FT-IR for sulfonyl chloride group integrity (S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

Mechanistic Insights:

  • Electron-Withdrawing Effect : Fluorine enhances electrophilicity at the sulfonyl chloride group, facilitating SN2 reactions with amines/thiols. Compare reaction rates with non-fluorinated analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride in ).
  • Regioselectivity : Use DFT calculations (e.g., Gaussian) to model charge distribution and predict attack sites. Validate via kinetic studies with competing nucleophiles .

Q. What strategies resolve contradictory data on the compound’s stability in cross-coupling reactions?

Contradiction Analysis:

  • Variable Control : Systematically test reaction parameters (temperature, catalyst loading, solvent polarity). For example, Pd-mediated couplings may degrade sulfonyl chlorides if ligands are mismatched.
  • In Situ Monitoring : Use real-time Raman spectroscopy or ReactIR to detect intermediate species (e.g., sulfonic acids from hydrolysis).
  • Replicate Studies : Compare results with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in ) to identify trends .

Q. How can computational modeling predict the biological activity of derivatives?

In Silico Workflow:

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or proteases). Compare with known inhibitors (e.g., 3-(Cyclopropylcarbamoyl)benzenesulfonyl chloride in ).
  • ADMET Prediction : Employ SwissADME or ADMETLab to assess solubility, permeability, and metabolic stability. Fluorine’s impact on logP and bioavailability should be quantified .

Q. What advanced techniques characterize degradation products under oxidative stress?

Degradation Pathway Analysis:

  • LC-HRMS : Identify sulfonic acid derivatives and hydroxylated benzothiophene byproducts.
  • EPR Spectroscopy : Detect radical intermediates during peroxide-induced degradation.
  • Comparative Studies : Reference degradation patterns of perfluorinated sulfonyl chlorides () to infer fluorine’s role in stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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